2,6-Dimethylpyridine-3-carboxamide
Overview
Description
2,6-Dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid, also known as vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the pyridine ring, along with an amide group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-3-carboxamide can be achieved through several methods. One common method involves the esterification of 2,6-dimethylnicotinic acid with methanol to form the corresponding methyl ester. This ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of 2,6-dimethylnicotinic acid as a starting material. The acid is first converted to its methyl ester through esterification with methanol. The methyl ester is then reacted with dimethylamine under controlled conditions to produce this compound. This method is favored due to its simplicity, high yield, and low production cost .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular metabolism and as a precursor to coenzymes like nicotinamide adenine dinucleotide (NAD).
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2,6-Dimethylpyridine-3-carboxamide exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). These coenzymes are essential for various metabolic processes, including redox reactions and energy production. The compound influences cellular functions by modulating the activity of enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chlorophenyl)nicotinamide: A derivative with antibacterial properties.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Another derivative with similar properties.
Uniqueness
2,6-Dimethylpyridine-3-carboxamide is unique due to the presence of two methyl groups at the 2nd and 6th positions of the pyridine ring. This structural modification imparts distinct chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2,6-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHBWNDIOJYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906049 | |
Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10131-48-3 | |
Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the 2,6-dimethylnicotinamide N-oxide moiety considered optimal for the "right-hand side" of the oximino-piperidino-piperidine series in developing CCR5 antagonists?
A1: While the paper doesn't delve into the specific binding interactions, it states that the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal choice for the "right-hand side" of the molecule through extensive structure-activity relationship (SAR) studies. [] This suggests that this specific structure, when part of the larger oximino-piperidino-piperidine scaffold, contributes significantly to the compound's ability to bind to the CCR5 receptor and exert antagonistic effects. The "right-hand side" likely refers to a specific region of the molecule based on its chemical structure representation. Further research exploring the binding interactions at a molecular level would be needed to fully elucidate the reasons behind its optimal nature.
Q2: What is the significance of oral bioavailability for CCR5 antagonists like those incorporating the 2,6-dimethylnicotinamide moiety in the context of HIV-1 treatment?
A2: Oral bioavailability is a crucial factor for any drug intended for long-term treatment like HIV-1. The paper highlights that compound 1, which incorporates the 2,6-dimethylnicotinamide N-oxide moiety, demonstrated excellent oral bioavailability in both rodents and primates. [] This means that a significant portion of the drug administered orally is absorbed into the bloodstream, making it a more practical and patient-friendly treatment option compared to drugs with poor oral bioavailability that may require intravenous administration.
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